
1-Theobromineacetic acid
Overview
Description
1-Theobromineacetic Acid, also known by its CAS Registry Number 5614-56-2, is a derivative of theobromine . Its molecular formula is C9H10N4O4 and it has a molecular weight of 238.20 . The compound is composed of 45.38% Carbon, 4.23% Hydrogen, 23.52% Nitrogen, and 26.87% Oxygen .
Synthesis Analysis
1-Theobromineacetic Acid can be prepared from sodium theobromine and chloroacetic acid . There are also studies on the synthesis of theobromine cocrystals with monohydroxybenzoic acids .Molecular Structure Analysis
The molecular structure of 1-Theobromineacetic Acid contains a total of 28 bonds, including 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), 1 hydroxyl group, and 1 Imidazole .Physical And Chemical Properties Analysis
1-Theobromineacetic Acid appears as crystals with a melting point of 260°C . The sodium salt derivative of 1-Theobromineacetic Acid is a crystalline powder that is freely soluble in water, forming a neutral solution .Scientific Research Applications
Pharmaceutical Cocrystal Formation
1-Theobromineacetic acid: can be used in the synthesis of cocrystals, particularly with oxalic acid. This process enhances the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability . The formation of cocrystals is a strategic approach in pharmaceutical development to address issues like insufficient bioavailability due to low water solubility of many APIs.
Solubility Enhancement
The compound’s ability to form cocrystals is also indicative of its potential to improve solubility. This is crucial for APIs, as solubility directly affects the drug’s effectiveness. Enhancing solubility can lead to better absorption and efficacy in therapeutic applications .
Polymorphism Studies
Polymorphism in pharmaceuticals can result in variations in therapeutic effects1-Theobromineacetic acid can be used to study different polymorphic forms, which is essential for understanding and controlling the physicochemical properties of drugs .
Mechanochemical Synthesis
The compound has been synthesized mechanochemically, a method that avoids the use of solvents and can be more environmentally friendly. This technique is significant for green chemistry applications and sustainable pharmaceutical manufacturing .
Crystal Engineering
1-Theobromineacetic acid: plays a role in crystal engineering, where it can be used to design new crystal structures with desired properties. This is particularly important for developing new materials with specific functionalities .
Physicochemical Property Analysis
The structure of 1-Theobromineacetic acid cocrystals can influence various physicochemical properties, including melting point, stability, dissolution behavior, and more. Research in this area can lead to the development of materials with optimized properties for various applications .
Mechanism of Action
Target of Action
The primary target of 1-Theobromineacetic acid, a derivative of theobromine, is believed to be the adenosine receptors within the plasma membrane of virtually every cell . Theobromine also targets phosphodiesterase , an enzyme that degrades cyclic AMP .
Mode of Action
Theobromine, the parent compound of 1-Theobromineacetic acid, acts as an antagonist at adenosine receptors . This antagonism promotes the release of neurotransmitters . Theobromine also inhibits phosphodiesterase, leading to an increase in intracellular cyclic AMP .
Biochemical Pathways
Theobromine affects several biochemical pathways. It acts as a free radical scavenger, an oxidoreductase inhibitor, a membrane permeability inhibitor, and a lipid peroxidase inhibitor . These actions contribute to its various biological properties, including antioxidant, anti-inflammatory, and anticarcinogenic effects .
Pharmacokinetics
Theobromine, its parent compound, is known to be used as a bronchodilator and vasodilator . It has a weaker diuretic activity than theophylline and is also a less powerful stimulant of smooth muscle .
Result of Action
Theobromine has several effects at the molecular and cellular levels. It stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . It also has beneficial effects such as antioxidant, anti-inflammatory, and anticarcinogenic properties .
properties
IUPAC Name |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2/h4H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTSCXLOPJCPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204672 | |
| Record name | 1-Theobromineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5614-56-2 | |
| Record name | 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Theobromineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Theobromineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-THEOBROMINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL1I8J8NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



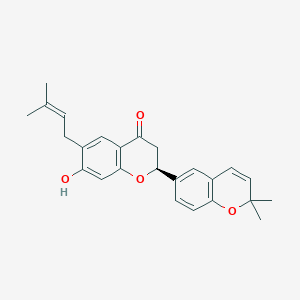
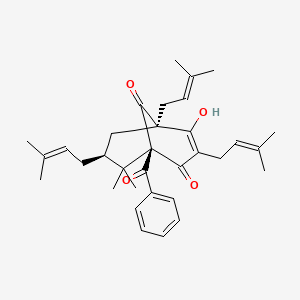
![N-[1-[2-(2-chlorophenoxy)ethyl]-2-benzimidazolyl]acetamide](/img/structure/B1218683.png)
![2-(2-furanyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1218684.png)

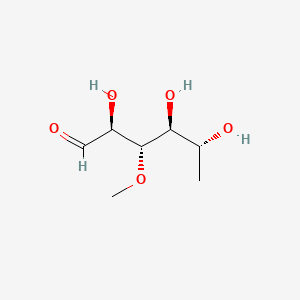
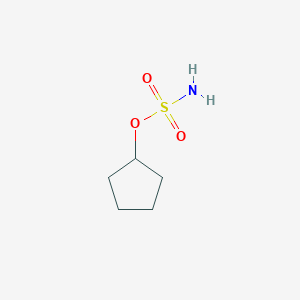

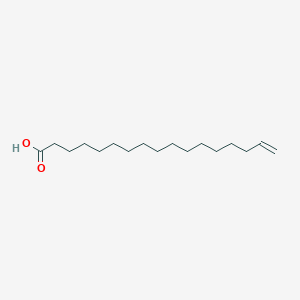

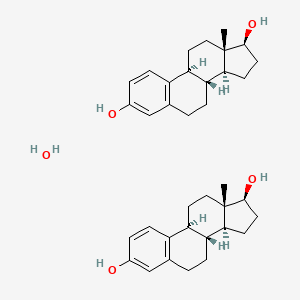
![N-[2-(4-Methoxyphenyl)ethyl]acetamide](/img/structure/B1218699.png)
![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)
